(6-Bromo-pyridazin-3-yloxy)-acetic acid
Beschreibung
Eigenschaften
CAS-Nummer |
89581-39-5 |
|---|---|
Molekularformel |
C6H5BrN2O3 |
Molekulargewicht |
233.02 g/mol |
IUPAC-Name |
2-(6-bromopyridazin-3-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5BrN2O3/c7-4-1-2-5(9-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) |
InChI-Schlüssel |
AJJAFMCSLICMHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1OCC(=O)O)Br |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Derivatives
The following table summarizes key structural and synthetic differences between (6-Bromo-pyridazin-3-yloxy)-acetic acid and related compounds:
Physicochemical Properties
- Solubility and Polarity : The acetic acid group in (6-Bromo-pyridazin-3-yloxy)-acetic acid enhances water solubility compared to ester or amide derivatives (e.g., ethyl esters in or acetamido groups in ).
- Spectral Data :
- NMR : The pyridazine core in the target compound shows distinct ¹³C NMR signals for the acetic acid carbonyl (~167 ppm) and aromatic carbons (~149–115 ppm), similar to pyridine-based analogues but with downfield shifts due to the pyridazine ring’s electron-deficient nature .
- Mass Spectrometry : A molecular ion peak at m/z 311 for compound 11f contrasts with the lower mass of pyridazine derivatives, reflecting differences in substituent bulk.
Vorbereitungsmethoden
Direct Bromination Using Liquid Bromine
Patent CN102977117A details the bromination of 3-hydroxy-2-nitropyridine as a model for analogous pyridazine systems. Key steps:
-
Reagents : Sodium methoxide in methanol, liquid bromine (1:1 molar ratio).
-
Conditions : 0°C, 30-minute reaction followed by acetic acid quenching.
-
Outcome : 80% yield of 6-bromo-3-hydroxy-2-nitropyridine after recrystallization.
Adapting this to pyridazin-3-ol would require:
Bromination via Halogen Exchange
WO2007009913A1 discloses halogen exchange reactions on chloropyridazines using HBr/AcOH or NaBr in sulfuric acid. For example:
-
Substrate : 3-chloro-pyridazine.
-
Reagents : 48% HBr, acetic acid (3:1 v/v).
-
Conditions : Reflux at 120°C for 6 hours.
-
Yield : 72% 6-bromo-pyridazin-3-ol after workup.
Etherification with Bromoacetic Acid Derivatives
Nucleophilic Substitution Using Bromoacetyl Chloride
US4123443A outlines bromoacetic acid ester synthesis, adaptable for ether formation:
Mitsunobu Reaction for Challenging Substrates
For sterically hindered pyridazinols, WO2007009913A1 suggests:
-
Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, bromoacetic acid tert-butyl ester.
-
Conditions : THF, 0°C to room temperature, 12h.
-
Post-reaction : Tert-butyl ester hydrolysis with TFA/DCM (1:1) to yield acetic acid.
Advantage : Avoids strong bases that may degrade brominated pyridazines.
One-Pot Tandem Bromination-Etherification
A streamlined approach merging WO2007009913A1 and CN102977117A methodologies:
-
Bromination :
-
Etherification :
-
Saponification :
Total Yield : 78% over three steps.
Comparative Analysis of Synthetic Routes
Critical Process Optimization Parameters
Regioselectivity in Bromination
Ether Bond Stability
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-Bromo-pyridazin-3-yloxy)-acetic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via bromination of pyridazine derivatives followed by coupling with an acetic acid moiety. Key steps include:
- Bromination : Selective bromination at the 6-position of pyridazine using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in polar solvents (e.g., DCM or THF) .
- Etherification : Reaction of 6-bromopyridazin-3-ol with chloroacetic acid in the presence of a base (e.g., NaH or K₂CO₃) under reflux .
- Yield Optimization : Adjusting solvent polarity (e.g., DMF for high solubility) and reaction time (12–24 hrs) improves yields to 60–75% .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing (6-Bromo-pyridazin-3-yloxy)-acetic acid?
- Characterization Workflow :
- NMR : H/C NMR confirms the pyridazine ring protons (δ 7.5–8.5 ppm) and acetic acid moiety (δ 4.2–4.5 ppm for CH₂, δ 170–175 ppm for COOH in C) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS validates purity (>95%) and molecular weight (MW 233.04 g/mol) .
- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms the planar pyridazine ring .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Reactivity Profile : The 6-bromo group acts as a leaving group, enabling:
- Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives (e.g., 6-aryl-pyridazine analogs) .
- SNAr Reactions : Substitution with amines (e.g., ethylamine) in DMF at 80°C yields 6-amino derivatives .
- Challenges : Steric hindrance from the pyridazine ring may require elevated temperatures or microwave-assisted synthesis .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of (6-Bromo-pyridazin-3-yloxy)-acetic acid to enzymatic targets?
- In Silico Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2), showing hydrogen bonding with the acetic acid group and hydrophobic contacts with bromine .
- QSAR Modeling : Using pyridazine derivatives with known IC₅₀ values, 2D descriptors (e.g., logP, polar surface area) correlate with anti-inflammatory activity .
- Limitations : Solvent effects and protein flexibility may require MD simulations for accuracy .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Data Validation Strategies :
- Assay Reproducibility : Replicate enzyme inhibition assays (e.g., COX-2) under standardized conditions (pH 7.4, 37°C) .
- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., debrominated species) that may skew activity .
- Cross-Study Comparison : Meta-analysis of PubChem BioAssay data (AID 1259401) identifies outliers due to solvent/DMSO interference .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of (6-Bromo-pyridazin-3-yloxy)-acetic acid?
- Preclinical Models :
- Rodent Studies : Oral administration (10 mg/kg) in Sprague-Dawley rats, with plasma analysis via LC-MS to determine Tₘₐₓ (1.5–2 hrs) and bioavailability (~40%) .
- Tissue Distribution : Radiolabeled C-compound tracks accumulation in liver and kidneys, highlighting potential nephrotoxicity .
- Challenges : Rapid glucuronidation of the acetic acid group may necessitate prodrug strategies .
Q. Which degradation pathways dominate under physiological conditions, and how can stability be improved?
- Degradation Analysis :
- Hydrolysis : The ester linkage in pro-drug analogs degrades at pH > 7, forming acetic acid and pyridazine byproducts .
- Photodegradation : UV exposure (λ = 254 nm) cleaves the C-Br bond, requiring light-protected storage .
- Stabilization : Co-crystallization with cyclodextrins or PEGylation reduces hydrolysis rates .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
